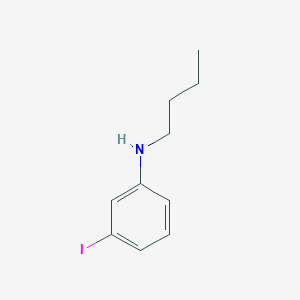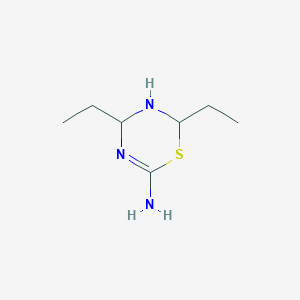
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine is an organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with methyl groups and bis(2,4,6-trimethylphenyl)amine groups
Vorbereitungsmethoden
The synthesis of 4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyridine-2,6-diamine with 2,4,6-trimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .
Analyse Chemischer Reaktionen
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the phenyl groups are substituted with other functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals. It may exhibit antimicrobial or anticancer properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine can be compared with similar compounds such as:
2,4,6-Trimethylpyridine: This compound shares the pyridine ring with methyl substitutions but lacks the bis(2,4,6-trimethylphenyl)amine groups, making it less complex and with different reactivity.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): This compound has a similar bisphenol structure but differs in the presence of tert-butyl groups and the absence of the pyridine ring.
N,N’-Bis(2,4,6-trimethylphenyl)ethylenediamine: This compound is structurally similar but has an ethylenediamine backbone instead of a pyridine ring, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
473465-37-1 |
|---|---|
Molekularformel |
C24H29N3 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
4-methyl-2-N,6-N-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C24H29N3/c1-14-8-17(4)23(18(5)9-14)26-21-12-16(3)13-22(25-21)27-24-19(6)10-15(2)11-20(24)7/h8-13H,1-7H3,(H2,25,26,27) |
InChI-Schlüssel |
NMPQTOHNWWRMCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=CC(=N2)NC3=C(C=C(C=C3C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B12589692.png)

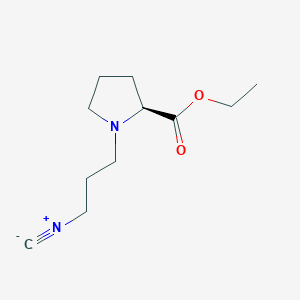
![1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-](/img/structure/B12589730.png)
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
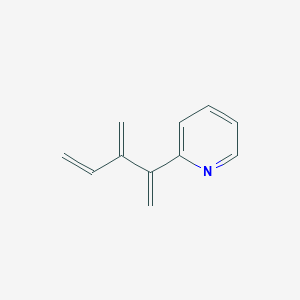
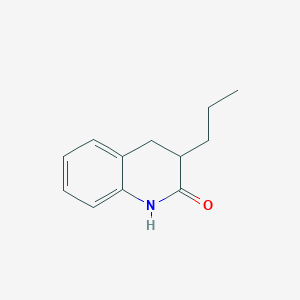
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)


![1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine](/img/structure/B12589777.png)
